Methyl 2,4-difluoro-5-methoxybenzoate
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Overview
Description
Methyl 2,4-difluoro-5-methoxybenzoate is an organic compound with the molecular formula C₉H₈F₂O₃ and a molecular weight of 202.16 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 5 is replaced by a methoxy group. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,4-difluoro-5-methoxybenzoate can be synthesized through several methods. One common method involves the esterification of 2,4-difluoro-5-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These processes often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-difluoro-5-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents such as dimethyl sulfoxide.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Oxidation: 2,4-difluoro-5-methoxybenzoic acid.
Reduction: 2,4-difluoro-5-methoxybenzyl alcohol.
Scientific Research Applications
Methyl 2,4-difluoro-5-methoxybenzoate is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2,4-difluoro-5-methoxybenzoate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its binding affinity to enzymes and receptors. The methoxy group can also modulate the compound’s electronic properties, affecting its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-fluoro-5-methoxybenzoate
- Methyl 2,4-difluorobenzoate
- Methyl 2,5-difluoro-4-methoxybenzoate
Uniqueness
Methyl 2,4-difluoro-5-methoxybenzoate is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring. This arrangement imparts distinct electronic and steric properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
methyl 2,4-difluoro-5-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-13-8-3-5(9(12)14-2)6(10)4-7(8)11/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FITKAWPYDJWQCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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